molecular formula C12H16N2O2 B2375854 N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide CAS No. 2305413-27-6

N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide

Cat. No. B2375854
CAS RN: 2305413-27-6
M. Wt: 220.272
InChI Key: JROURNXKAKLUQY-UHFFFAOYSA-N
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Description

N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the Walter and Eliza Hall Institute of Medical Research in Melbourne, Australia. CX-5461 has shown promise as a potential anticancer agent, as it selectively targets cancer cells with high levels of ribosomal DNA (rDNA) transcription.

Mechanism of Action

N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the downregulation of ribosomal RNA (rRNA) synthesis and the induction of nucleolar stress. Nucleolar stress activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide also inhibits rRNA synthesis, which has downstream effects on protein synthesis and cell growth. In addition, N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide is its selectivity for cancer cells with high levels of rDNA transcription, which makes it a potentially effective anticancer agent. However, this selectivity also limits its use to certain cancer types. Additionally, N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to have off-target effects on other RNA polymerases, which may limit its specificity for RNA polymerase I. Another limitation is the potential for toxicity, as N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to induce DNA damage and apoptosis in normal cells as well.

Future Directions

There are several potential future directions for research on N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide. One area of interest is the development of biomarkers to identify patients who are likely to respond to N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide treatment. Another area of interest is the combination of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide with other anticancer agents, such as DNA-damaging agents and PARP inhibitors, to enhance its efficacy. Finally, there is interest in developing second-generation N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide analogs with improved selectivity and reduced toxicity.

Synthesis Methods

The synthesis of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide involves several steps, starting with the reaction of cyclohexylamine with 2-bromoacetophenone to form 3-cyclohexylacetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-cyclohexyl-5-hydroxyacetophenone oxime, which is subsequently converted to the oxazole ring by reaction with phosphorus oxychloride. The final step involves the reaction of the oxazole intermediate with propargylamine to form N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide.

Scientific Research Applications

N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to selectively target cancer cells with high levels of rDNA transcription, which is a hallmark of many cancer types. N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has also been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells.

properties

IUPAC Name

N-(3-cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h2,8-9H,1,3-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROURNXKAKLUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=NO1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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